2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
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Description
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H12ClFN6OS and its molecular weight is 378.81. The purity is usually 95%.
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Biological Activity
The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide is a member of the triazole family, which has shown significant potential in various biological applications, particularly in antimicrobial and anticancer activities. This article explores its biological activity, including mechanisms of action, efficacy against different pathogens and cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C14H14ClFN5S, with a molecular weight of approximately 327.81 g/mol. Its structure includes a triazole ring, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C14H14ClFN5S |
Molecular Weight | 327.81 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole moiety is known to inhibit enzymes such as cytochrome P450, which are crucial for various biochemical pathways. This inhibition can lead to the disruption of cell growth and proliferation in cancer cells and microorganisms.
Antimicrobial Activity
Recent studies have highlighted the compound's broad-spectrum antimicrobial properties:
-
Antibacterial Activity :
- The compound was tested against several bacterial strains using the agar disc-diffusion method. It demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL depending on the specific derivative tested .
- In a study involving ESKAPE pathogens, it showed effectiveness against antibiotic-resistant strains .
- Antifungal Activity :
-
Antiviral Activity :
- Preliminary assays indicated potential antiviral activity, although specific viral targets remain to be fully elucidated.
Anticancer Activity
The compound's anticancer potential was evaluated using the NCI-60 human tumor cell lines screen:
- Cell Line Sensitivity :
- Mechanism Insights :
Structure-Activity Relationship (SAR)
The biological activity of the compound can be influenced by modifications in its structure:
- Substituent Effects :
- Hybrid Compounds :
Case Studies
Several case studies have documented the successful application of this compound in both laboratory settings and preclinical models:
- Study on Anticancer Efficacy :
- Antimicrobial Resistance :
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN6OS/c16-11-6-10(3-4-12(11)17)20-13(24)8-25-15-22-21-14(23(15)18)9-2-1-5-19-7-9/h1-7H,8,18H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCYLFLBOASIDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.